molecular formula C18H35FO2 B3379440 2-Fluorooctadecanoic acid CAS No. 1578-61-6

2-Fluorooctadecanoic acid

Cat. No.: B3379440
CAS No.: 1578-61-6
M. Wt: 302.5 g/mol
InChI Key: LPSADWNZXPRGHM-UHFFFAOYSA-N
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Description

2-Fluorooctadecanoic acid is a selectively fluorinated analog of stearic acid (octadecanoic acid) where a fluorine atom is substituted at the alpha-carbon (C-2) position . This modification yields a compound with the molecular formula C18H35FO2 and a molecular weight of 302.468 g/mol, which is valuable for probing and altering the physical properties of lipid assemblies . In research, this compound is primarily used to study the effect of fluorine introduction on lipid chain packing, monolayer formation, and thermotropic behavior. The incorporation of a fluorine atom, particularly near the carboxylic acid headgroup, can impart unique physical properties and induce conformational changes in the hydrocarbon chain . Studies on Langmuir film isotherms of such fluorinated stearic acids have provided key insights into the area occupied per molecule in condensed monolayers and the disorder within the hydrocarbon chains, which is crucial for understanding and designing advanced materials and surface-active compounds . The compound serves as a key synthetic intermediate for further chemical transformations and is for research applications only.

Properties

IUPAC Name

2-fluorooctadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35FO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17H,2-16H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSADWNZXPRGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20550274
Record name 2-Fluorooctadecanoic acid
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Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1578-61-6
Record name 2-Fluorooctadecanoic acid
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Record name 2-fluorooctadecanoic acid
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Synthetic Methodologies and Chemical Derivatization of 2 Fluorooctadecanoic Acid

Established Synthetic Routes to 2-Fluorooctadecanoic Acid and Analogs

α-Halogenation and Nucleophilic Fluorination Approaches (e.g., Hell-Volhard-Zelinsky Reaction Analogs)

A common and well-established route to synthesize α-fluoroalkanoic acids involves a two-step process: α-halogenation of the corresponding carboxylic acid followed by nucleophilic substitution with a fluoride (B91410) ion source. The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-bromination or α-chlorination of carboxylic acids. alfa-chemistry.comnrochemistry.comwikipedia.org However, the HVZ reaction itself is not suitable for direct α-fluorination or α-iodination. alfa-chemistry.combyjus.com

The typical sequence for preparing this compound via this approach begins with the α-bromination of octadecanoic acid. This is achieved by treating the fatty acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃). wikipedia.org The resulting α-bromoacyl bromide is then typically converted to the methyl ester, methyl 2-bromooctadecanoate, by reaction with methanol (B129727). fluorine1.ru

The crucial step is the subsequent nucleophilic substitution of the bromine atom with fluorine. Various fluorinating agents can be employed for this halogen exchange (Halex) reaction. Silver fluoride (AgF) has been used effectively in solvents like acetonitrile (B52724) and water to yield the desired methyl 2-fluorohexadecanoate from its bromo-precursor. scielo.br Another common reagent is potassium fluoride (KF), often used in a high-boiling point solvent such as acetamide, sometimes with a phase-transfer catalyst like tetrabutylammonium (B224687) fluoride (TBAF) to improve reaction rates. fluorine1.ru Finally, hydrolysis of the methyl ester group affords this compound. fluorine1.ru

A summary of a typical reaction sequence is presented below:

Reaction Sequence for α-Halogenation and Nucleophilic Fluorination
Step Reactants Reagents Product
1. α-Bromination Octanoic Acid Br₂, PBr₃ 2-Bromooctanoyl bromide
2. Esterification 2-Bromooctanoyl bromide Methanol Methyl 2-bromooctanoate
3. Fluorination Methyl 2-bromooctanoate KF, Acetamide, TBAF·3H₂O Methyl 2-fluorooctanoate

This table illustrates a general procedure adapted from the synthesis of 2-fluorooctanoic acid and is applicable to longer-chain fatty acids like octadecanoic acid. fluorine1.ru

Synthesis via Fluoromalonate Intermediates

An alternative and often preferred method for the synthesis of α-fluoroalkanoic acids, including this compound, involves the use of diethyl fluoromalonate as a key intermediate. cdnsciencepub.com This route is considered less harsh than the HVZ-based methods and is particularly advantageous for substrates containing functional groups that might not be stable under the vigorous conditions of the HVZ reaction. cdnsciencepub.com

The synthesis typically starts with the alkylation of diethyl fluoromalonate. The methylene (B1212753) proton of the fluoromalonate is acidic and can be removed by a suitable base, such as sodium ethoxide, to generate a nucleophilic carbanion. This carbanion is then reacted with a long-chain alkyl halide, such as 1-bromohexadecane, in an Sₙ2 reaction to form diethyl 2-fluoro-2-hexadecylmalonate. The final step involves the hydrolysis of the two ester groups and subsequent decarboxylation, which occurs upon heating, to yield the desired this compound. cdnsciencepub.com

This method offers good control over the introduction of the fluorine atom at the α-position and generally provides good yields. cdnsciencepub.com

General Scheme for Fluoromalonate Synthesis

Step Description
1 Deprotonation of diethyl fluoromalonate with a base (e.g., NaOEt).
2 Alkylation of the resulting carbanion with a C16 alkyl halide (e.g., 1-bromohexadecane).
3 Saponification of the diethyl ester to the dicarboxylic acid.

Alternative Fluorination Strategies

Beyond the classical methods, other strategies for the synthesis of α-fluorinated carboxylic acids have been explored. Perchloryl fluoride (FClO₃) has been used as an electrophilic fluorinating agent for certain substrates, though its application is less common for long-chain fatty acids. cdnsciencepub.com

More contemporary approaches focus on developing more efficient and selective fluorination reactions. These include:

Chemo-enzymatic methods : Cytochrome P450 monooxygenases have been engineered to catalyze the oxidation of various substrates, including fatty acids. google.com While not explicitly demonstrated for this compound, this technology offers a potential pathway for regioselective functionalization that could be adapted for fluorination.

Direct C-H Fluorination : Recent advances in organometallic catalysis have led to methods for the direct fluorination of C(sp³)–H bonds. Palladium-catalyzed methods have been developed for the β-C(sp³)–H fluorination of carboxylic acids using a nucleophilic fluoride source. chemrxiv.org While this targets the β-position, ongoing research in this area may lead to catalysts capable of α-C-H fluorination.

Nucleophilic Fluorinating Reagents : The development of new nucleophilic fluorinating agents with improved solubility and reactivity, such as 1,3-diarylimidazolium-based fluoride reagents, offers potential for more efficient halogen exchange reactions under milder conditions. nih.govorganic-chemistry.org

These emerging technologies represent the future of organofluorine chemistry and may provide more direct and environmentally benign routes to this compound and its derivatives.

Stereochemical Control and Enantioselective Synthesis

The introduction of a fluorine atom at the α-carbon of octadecanoic acid creates a chiral center, meaning that this compound exists as a pair of enantiomers, (R)-2-fluorooctadecanoic acid and (S)-2-fluorooctadecanoic acid. As the biological activity of chiral molecules often depends on their stereochemistry, methods to obtain enantiomerically pure forms of this compound are of significant interest for biological investigations. solubilityofthings.comnih.gov

Chiral Synthesis Approaches

Enantioselective synthesis, or asymmetric synthesis, aims to produce a single enantiomer of a chiral compound. wikipedia.org Several strategies can be applied to achieve this for α-fluoro carboxylic acids:

Chiral Auxiliaries : A common strategy involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. For the synthesis of α-fluoro acids, a chiral auxiliary can be attached to the carboxylic acid, and a subsequent fluorination reaction proceeds diastereoselectively. Removal of the auxiliary then yields the enantiomerically enriched α-fluoro acid.

Catalytic Asymmetric Fluorination : This approach utilizes a chiral catalyst to control the stereochemistry of the fluorination step. For example, the enantioselective α-fluorination of acid chlorides can be achieved using a chiral nucleophilic catalyst in combination with an electrophilic fluorinating agent like N-fluorodibenzenesulfonimide (NFSI). nih.gov This method generates an α-fluoro acyl intermediate that can be quenched with various nucleophiles to produce enantiomerically enriched α-fluoro carboxylic acid derivatives. nih.gov

Resolution of Enantiomers for Biological Investigations

When an enantioselective synthesis is not feasible or desired, a racemic mixture (a 50:50 mixture of both enantiomers) can be synthesized and then separated into its individual enantiomers through a process called chiral resolution. wikipedia.orglibretexts.org

The most common method for resolving a racemic carboxylic acid is through the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic this compound with an enantiomerically pure chiral base, such as (R)-1-phenylethylamine or naturally occurring alkaloids like brucine (B1667951) or quinine. libretexts.orgpharmtech.com This reaction produces a mixture of two diastereomeric salts, for example, [(R)-acid·(R)-base] and [(S)-acid·(R)-base].

Because diastereomers have different physical properties, such as solubility, they can often be separated by fractional crystallization. wikipedia.orgtcichemicals.com Once the diastereomeric salts are separated, the chiral base is removed by treatment with a strong acid, yielding the individual (R) and (S) enantiomers of this compound. libretexts.org

Methods for Chiral Resolution

Method Principle Key Steps
Diastereomeric Salt Formation Conversion of enantiomers into diastereomers, which have different physical properties. wikipedia.org 1. React racemic acid with a single enantiomer of a chiral base. 2. Separate the resulting diastereomeric salts by crystallization. 3. Regenerate the pure enantiomers of the acid by removing the chiral base. libretexts.org

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase (CSP). mdpi.com | 1. Pass the racemic mixture through a chromatography column containing a CSP. 2. The enantiomers elute at different times, allowing for their separation. |

The availability of enantiomerically pure (R)- and (S)-2-fluorooctadecanoic acid is crucial for studying their distinct interactions with biological systems, such as enzymes and cell membranes. solubilityofthings.com

Challenges and Innovations in Synthetic Methodology

The introduction of a fluorine atom at the α-position (C-2) of octadecanoic acid presents unique synthetic challenges. The high electronegativity of fluorine can influence the reactivity of the entire molecule, leading to undesirable side reactions.

A significant hurdle in the synthesis of α-fluoro fatty acids is the propensity for elimination and defluorination reactions. The fluorine atom at the C-2 position can act as a leaving group under certain conditions, leading to the formation of unsaturated fatty acids or the removal of the fluorine atom altogether.

Elimination Reactions: The synthesis of β-fluoro fatty acids is particularly challenging due to rapid elimination reactions. For instance, attempts to synthesize β-[¹⁸F]fluorohexadecanoic acid have been reported to fail entirely due to a fast elimination process. koreascience.kr While this compound is an α-fluoro acid, the potential for elimination, especially under basic or thermal stress, remains a concern that necessitates careful control of reaction conditions. Strategies to mitigate this include the use of non-basic conditions where possible and maintaining low reaction temperatures.

Defluorination: Acid-catalyzed removal of fluorine has been observed during the synthesis of α-mono-fluoroalkanoic acids. rsc.org This can be evidenced by the etching of glass reaction flasks. To counter this, the use of specialized reaction vessels made of materials resistant to hydrofluoric acid, such as certain polymers, can be employed. Additionally, minimizing the concentration of strong acids and the reaction time can help reduce the extent of defluorination. The choice of the fluorinating agent is also critical. While reagents like Selectfluor can be effective for α-fluorination, their reactivity must be carefully managed to prevent over-fluorination or degradation of the starting material. organic-chemistry.org

Innovations in this area focus on developing milder and more selective fluorination methods. For example, photoredox catalysis has emerged as a powerful tool for decarboxylative monofluoroalkylation under mild conditions, which could potentially be adapted for the synthesis of α-fluoro fatty acids, thereby reducing the likelihood of harsh conditions that promote side reactions. acs.org

Achieving high yield and purity in the synthesis of this compound requires meticulous optimization of various reaction parameters.

Reaction Time and Temperature: The duration of the reaction is a critical factor. For instance, the hydrolysis step in some syntheses of α-fluoroalkanoic acids can take as long as 70 hours for this compound. rsc.org Prolonged reaction times, while sometimes necessary for complete conversion, also increase the risk of side reactions. Therefore, a careful balance must be struck. Temperature control is equally important. Higher temperatures can accelerate the desired reaction but may also promote elimination and defluorination. Optimization often involves finding the lowest possible temperature at which the reaction proceeds at a reasonable rate. For example, in the synthesis of [¹⁸F]-labeled fatty acids, labeling is often carried out at elevated temperatures (e.g., 80-180°C) for short durations (e.g., 10-15 minutes) to maximize fluoride incorporation while minimizing degradation. koreascience.krmdpi.com

Solvents and Catalysts: The choice of solvent can significantly impact the reaction outcome. In cases where reactants and products have poor solubility in aqueous media, the use of co-solvents like dioxane has been employed. rsc.org The solvent can also influence the reactivity of the fluorinating agent and the stability of the product. For catalytic processes, such as those involving metal catalysts for fluorination, the selection of the appropriate catalyst and its loading are paramount for achieving high efficiency and selectivity. acs.org The optimization process often involves screening a variety of solvents and catalysts to identify the combination that provides the best balance of yield, purity, and reaction time.

Purification Techniques: Due to the potential for side products, robust purification methods are essential. Techniques such as column chromatography and crystallization are often employed to isolate the desired this compound from unreacted starting materials and byproducts. rsc.org For radiolabeled derivatives, high-performance liquid chromatography (HPLC) is a standard method for purification to ensure high radiochemical purity. mdpi.comnih.gov

Table 1: Key Parameters for Optimizing this compound Synthesis

ParameterConsiderations for OptimizationPotential Impact on Yield and Purity
Reaction Temperature Balance between reaction rate and prevention of side reactions (elimination, defluorination).Higher temperatures may increase yield but can decrease purity due to side reactions.
Reaction Time Ensure complete conversion of starting material while minimizing product degradation.Insufficient time leads to low yield; excessive time can increase impurity levels.
Solvent Solubility of reactants and products, and compatibility with reaction conditions.The right solvent can improve reaction kinetics and minimize side reactions.
Catalyst Selection of an efficient and selective catalyst for the fluorination step.An optimized catalyst can significantly enhance yield and stereoselectivity.
Purification Method Effective separation of the product from impurities.Crucial for obtaining a final product of high purity.

Chemical Derivatization for Research Applications

This compound can be chemically modified to create valuable tools for biomedical research, particularly for studying fatty acid metabolism and transport.

Esterification of this compound is a common derivatization to enhance its solubility in nonpolar environments or to prepare it for specific analytical techniques like gas chromatography. The synthesis of methyl 2-fluorooctadecanoate would typically proceed via standard esterification methods. One common approach is Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Alternatively, for a milder and more controlled reaction, the carboxylic acid can first be converted to a more reactive acyl chloride using a reagent like thionyl chloride. The resulting 2-fluorooctadecanoyl chloride can then be reacted with methanol to form the methyl ester with high efficiency. Lipase-catalyzed esterification is another potential route, offering high selectivity under mild conditions, which could be advantageous in preventing side reactions. dss.go.th

Isotopically labeled versions of this compound are invaluable for metabolic tracing studies using techniques like positron emission tomography (PET) and mass spectrometry.

¹⁸F-Labeling for PET Imaging: The synthesis of 2-[¹⁸F]fluorooctadecanoic acid for PET imaging would likely involve a nucleophilic substitution reaction. koreascience.krrsc.org A suitable precursor, such as methyl 2-bromo- or 2-tosyloxyoctadecanoate, would be synthesized first. This precursor is then reacted with cyclotron-produced [¹⁸F]fluoride, often in the form of a complex with a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate. The reaction is typically carried out in an aprotic polar solvent like acetonitrile or dimethyl sulfoxide (B87167) at an elevated temperature to facilitate the nucleophilic substitution. koreascience.krmdpi.com Following the labeling step, the ester group is hydrolyzed, usually with a base like sodium hydroxide, to yield the final 2-[¹⁸F]fluorooctadecanoic acid. koreascience.kr The entire process, including purification by HPLC, must be performed rapidly due to the short half-life of ¹⁸F (approximately 110 minutes). mdpi.com

¹³C-Labeling for Metabolic Tracing: The synthesis of ¹³C-labeled this compound can be achieved through chemical synthesis or biosynthetic methods. In a chemical synthesis approach, a starting material containing the ¹³C label at a specific position would be carried through the synthetic route to produce the final labeled fatty acid. For instance, starting with a ¹³C-labeled octadecanoic acid precursor, the fluorine atom could be introduced at the C-2 position.

Biosynthetic methods offer an alternative route. Cells or microorganisms that produce fatty acids, such as the fungus Mortierella alpina, can be cultured in a medium containing a ¹³C-labeled substrate, like [¹³C]glucose or a ¹³C-labeled shorter fatty acid. nih.gov The organism would then incorporate the ¹³C into the newly synthesized fatty acids. While this method is effective for producing uniformly or specifically labeled fatty acids, incorporating the fluorine atom at the C-2 position would require additional synthetic steps or the use of a genetically engineered organism capable of performing such a specific fluorination, which presents a significant challenge. nih.govnih.gov

Biochemical and Molecular Mechanisms of Action of 2 Fluorooctadecanoic Acid

Enzyme Inhibition Profiles

The introduction of a fluorine atom into fatty acids creates analogues that can act as potent inhibitors of various enzymes involved in lipid metabolism. 2-Fluorooctadecanoic acid, a derivative of stearic acid, exemplifies this, demonstrating specific and sometimes profound inhibitory effects on key enzymatic players.

Long-chain acyl-CoA synthetases (ACSLs) are pivotal enzymes that activate fatty acids by converting them into their acyl-CoA esters, a prerequisite for their entry into metabolic pathways like β-oxidation and triacylglycerol synthesis. nih.gov The presence of a fluorine atom at the C-2 position of octadecanoic acid can interfere with this activation process. While direct inhibitory data for this compound on ACSLs is not extensively detailed in the provided search results, the inhibitory action of other fluorinated fatty acids, such as 2-fluoropalmitic acid, on acyl-CoA synthetase has been established. medchemexpress.com For instance, 2-fluoropalmitic acid has been identified as an acyl-CoA synthetase inhibitor. medchemexpress.com This suggests that this compound likely acts as a competitive or non-competitive inhibitor of ACSLs, thereby reducing the pool of activated octadecanoyl-CoA available for downstream metabolic processes. The inhibition of ACSL by fluorinated fatty acids can be potent; for example, perfluorodecanoic acid has been shown to be a potent inhibitor of ACS in isolated mitochondria. nih.gov

The metabolic consequences of this compound extend beyond acyl-CoA synthetase inhibition, affecting a range of enzymes critical to lipid homeostasis. nih.govmdpi.com The incorporation of the fluoro-acyl-CoA analogue into metabolic pathways can lead to the formation of inhibitory metabolites. While specific data on this compound's direct interactions with other lipid-metabolizing enzymes is limited in the search results, the behavior of similar α-halo fatty acids provides a model for its likely actions. For instance, 2-bromohexadecanoic acid is a known nonspecific inhibitor of membrane enzymes involved in lipid metabolism. cnr.it It is plausible that this compound exerts similar broad-spectrum inhibitory effects on enzymes embedded within cellular membranes, thereby disrupting the intricate balance of lipid synthesis, transport, and signaling. A study on the effects of various α-halo fatty acids found that 2-fluorohexadecanoic acid was considerably less active as an inhibitor compared to its bromo analogues. cnr.it

To understand the inhibitory potency of this compound, it is useful to compare it with well-characterized enzyme inhibitors like fluoroacetate (B1212596) and its metabolite, fluorocitrate.

Fluoroacetate: This small molecule exerts its toxicity through a process termed "lethal synthesis." escholarship.org Fluoroacetate is converted to fluoroacetyl-CoA, which then condenses with oxaloacetate to form fluorocitrate, a potent inhibitor of aconitase in the tricarboxylic acid (TCA) cycle. escholarship.orgwikipedia.orgag.state.mn.us The inhibition of aconitase leads to a metabolic blockade and citrate (B86180) accumulation. ag.state.mn.usnih.gov

Fluorocitrate: As the active metabolite of fluoroacetate, fluorocitrate directly inhibits aconitase, an enzyme that catalyzes the isomerization of citrate to isocitrate in the TCA cycle. wikipedia.orgnih.govnih.gov The inhibition is highly specific and potent, with only the (2R, 3R)-diastereomer of fluorocitrate being a powerful inhibitor of aconitase. illinois.edu This leads to a disruption of the TCA cycle and cellular energy production. wikipedia.org

While this compound also undergoes activation to its CoA ester, its primary inhibitory effects are likely directed towards fatty acid metabolism rather than the TCA cycle directly, in contrast to fluoroacetate. The larger stearic acid backbone of this compound would likely hinder its entry into and processing within the TCA cycle in the same manner as the two-carbon fluoroacetyl-CoA.

Table 1: Comparative Inhibitory Mechanisms

Inhibitor Primary Target Enzyme(s) Mechanism of Action Metabolic Consequence
This compound (putative) Acyl-CoA Synthetases, enzymes of β-oxidation Competitive or non-competitive inhibition Reduced fatty acid activation and oxidation
Fluoroacetate Acetyl-CoA Synthetase (for activation) Converted to fluorocitrate Inhibition of TCA cycle

| Fluorocitrate | Aconitase | Potent inhibition of the enzyme | Blockade of the TCA cycle, citrate accumulation nih.gov |

Metabolic Pathway Perturbation

The enzymatic inhibition caused by this compound translates into significant disruptions of major metabolic pathways, particularly those central to energy production.

Table 2: Compound Names

Compound Name
This compound
Fluoroacetate
Fluorocitrate
Acetyl-CoA
2-Fluoropalmitic acid
Perfluorodecanoic acid
2-Bromohexadecanoic acid
2-Fluorohexadecanoic acid
Fluoroacetyl-CoA
Citrate
Oxaloacetate
Isocitrate
Octadecanoyl-CoA
NADH
FADH2
ATP

Impact on Other Central Carbon and Lipid Metabolic Fluxes

This compound and its analogues, such as 2-fluoropalmitic acid (2-FPA) and 2-fluorostearic acid, significantly perturb the metabolic flux through central carbon and lipid pathways by acting as metabolic inhibitors. The fluorine atom at the α-carbon (C-2) position sterically hinders enzymatic reactions, primarily targeting fatty acid activation and β-oxidation.

The primary mechanism involves the inhibition of acyl-CoA synthetase (ACS), the enzyme that activates fatty acids by converting them to their acyl-CoA esters. medchemexpress.comglpbio.comapexbt.com This inhibition prevents the fatty acid from entering downstream metabolic pathways. For instance, 2-FPA is a known inhibitor of long-chain acyl-CoA synthetase. glpbio.comapexbt.com By blocking this initial activation step, 2-fluoro fatty acids effectively reduce the pool of acyl-CoAs available for both energy production via β-oxidation and for synthesis of complex lipids.

Furthermore, should a 2-fluoroacyl-CoA be formed, it acts as a potent inhibitor of β-oxidation. canada.ca The presence of the electronegative fluorine atom on the β-carbon after the first dehydrogenation step blocks the subsequent action of enoyl-CoA hydratase. This leads to a halt in the β-oxidation spiral. This inhibitory property has been utilized experimentally; for example, this compound was used as a β-oxidation inhibitor to study the biosynthesis of mandibular acids in honeybees. canada.caepa.gov

The metabolic fate of α-fluoro fatty acids differs significantly based on their chain length. β-oxidation of even-numbered fatty acids like this compound would theoretically terminate with the production of [18F]fluoroacetic acid, which can then enter the citric acid cycle and exert toxicity. nih.govtaylorandfrancis.com In contrast, odd-numbered chains produce β-[18F]fluoropropionic acid, which undergoes dehalogenation to free fluoride (B91410). nih.govtaylorandfrancis.com Studies using radiolabeled 2-[18F]fluorostearic acid showed minimal uptake in the heart muscle but significant accumulation in the liver, which was attributed to the inhibition of coenzyme-A ester formation. taylorandfrancis.com This tissue-specific accumulation and metabolic blockage demonstrates a profound redirection of fatty acid trafficking and flux.

Cellular and Subcellular Effects

Alterations in Cellular Lipid Homeostasis (in vitro and non-human in vivo models)

The inhibition of key enzymes in fatty acid metabolism by this compound and its analogues leads to significant disruptions in cellular lipid homeostasis. By blocking acyl-CoA synthetase, these compounds prevent the incorporation of fatty acids into more complex lipids. Research on d,l-α-fluoropalmitic acid demonstrated that it not only inhibits sphingosine (B13886) biosynthesis but also accumulates in the membrane lipids of cultured mammalian cells. glpbio.comapexbt.com

This accumulation within cellular membranes can alter their physical properties and functions. The introduction of fluorine atoms can change the interactions of the fatty acid with the lipid bilayer, potentially affecting membrane fluidity and the function of embedded proteins. solubilityofthings.com The disruption of sphingolipid metabolism is particularly noteworthy, as sphingolipids are critical components of cell membranes and are involved in signal transduction.

Effects on Mitochondrial Function and Bioenergetics

Mitochondria are central to cellular energy production through the oxidation of fatty acids. By inhibiting β-oxidation, this compound directly impairs mitochondrial bioenergetics. nih.govsemanticscholar.org The blockage of this key catabolic pathway deprives the cell of a major source of acetyl-CoA, which would normally fuel the tricarboxylic acid (TCA) cycle to generate reducing equivalents (NADH and FADH2) for the electron transport chain and subsequent ATP synthesis. nih.gov

Studies with 2-[18F]fluorostearic acid have shown that the presence of a fluorine atom at the C-2 position results in very little uptake by the myocardium, a tissue highly reliant on fatty acid oxidation for its energy needs. nih.govtaylorandfrancis.com This suggests that the fluorinated fatty acid is either not transported effectively into mitochondria or that its immediate inhibition of metabolic pathways prevents its accumulation in tissues with high oxidative phosphorylation rates. nih.govtaylorandfrancis.com The metabolic product of even-chain α-fluoro fatty acids, fluoroacetic acid, can enter the citric acid cycle to form fluorocitrate, a potent inhibitor of aconitase, which would further shut down mitochondrial energy metabolism. taylorandfrancis.comnih.gov This disruption of the TCA cycle is a critical mechanism of toxicity that severely compromises cellular bioenergetics. nih.gov

Modulation of Cell Signaling Pathways (e.g., inflammation, proliferation, differentiation in specific cell lines)

This compound analogues have been shown to modulate several key cell signaling pathways, particularly those involved in cancer cell proliferation and invasion. medchemexpress.comnih.gov Research on 2-fluoropalmitic acid (2-FPA) in glioma cell lines has revealed its ability to interfere with critical signaling cascades.

One of the key pathways affected is the mitogen-activated protein kinase (MAPK) pathway. Studies have shown that 2-FPA suppresses the expression of phosphorylated ERK (p-ERK), a central component of the MAPK cascade that is frequently hyperactivated in cancers to promote proliferation. nih.gov By inhibiting this pathway, 2-FPA can arrest cell growth.

Furthermore, 2-FPA has been found to reduce the activity of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for the degradation of the extracellular matrix, a process required for cancer cell invasion. nih.govresearchgate.net The secretion of active MMP-2 was decreased in a dose-dependent manner in glioma cells treated with 2-FPA. researchgate.net This modulation of cell signaling results in a less aggressive cancer phenotype. Fluorinated fatty acids have also been noted for their potential to influence signaling pathways related to inflammation. solubilityofthings.com

Pathway/ProteinCell Line(s)Observed Effect of 2-FPAReference(s)
Proliferation/Stemness Glioma Stem CellsSuppressed viability and stem-like phenotype medchemexpress.comnih.gov
ERK Signaling Glioma CellsSuppressed expression of phosphor-ERK nih.gov
Stem Cell Markers Glioma CellsSuppressed expression of CD133 and SOX-2 nih.gov
Invasion A172, U251, U87Inhibited invasion in a dose-dependent manner nih.govresearchgate.net
MMP Activity A172, U251, U87Reduced secretion of active MMP-2 nih.govresearchgate.net

Studies in Specific Biological Systems (e.g., glioma cell lines, honeybee mandibular glands)

The biological effects of this compound and its analogues have been characterized in specific model systems, highlighting their potential as research tools and therapeutic agents.

Glioma Cell Lines: The analogue 2-fluoropalmitic acid (2-FPA) has been identified as a potential anti-glioblastoma agent. medchemexpress.comnih.gov Glioblastomas are aggressive brain tumors characterized by rapid proliferation and invasion. nih.gov In multiple human glioma cell lines (such as A172, U251, and U87), 2-FPA has been shown to inhibit proliferation and invasion. nih.govresearchgate.net It also effectively suppresses the viability and stem-like characteristics of glioma stem cells (GSCs), which are thought to be responsible for tumor recurrence. medchemexpress.comnih.gov Furthermore, 2-FPA was found to synergistically enhance the cytotoxic effects of temozolomide (B1682018), the standard chemotherapy for glioblastoma. nih.gov

Glioma Cell LineEffect of 2-Fluoropalmitic Acid (2-FPA)FindingReference(s)
A172, U251, U87 Invasion AssayInvasion inhibited in a dose-dependent manner. researchgate.net
A172, U251, U87 Gelatin ZymographySecretion of active MMP-2 was suppressed. researchgate.net
Glioma Stem Cells Viability & Sphere FormationSuppressed viability and stem-like phenotype. nih.gov
Glioma Cell Lines Combination TherapySynergistically enhanced the efficacy of temozolomide. nih.gov

Honeybee Mandibular Glands: The mandibular glands of honeybees are responsible for producing lipids that are essential for larval nutrition and pheromone synthesis. researchgate.net this compound has been used as a specific inhibitor of β-oxidation in this system to elucidate the biosynthetic pathways of caste-specific mandibular acids. canada.caepa.gov These experiments demonstrated that fatty acids are precursors to the hydroxydecanoic acids found in the glands, a process that involves chain-shortening via β-oxidation. epa.gov By blocking this process with this compound, researchers could confirm the metabolic route. canada.ca

Stereochemical Aspects of Biological Activity and Receptor Interactions

The presence of a fluorine atom at the C-2 position of octadecanoic acid creates a chiral center, meaning that this compound can exist as two different stereoisomers (enantiomers): (R)-2-fluorooctadecanoic acid and (S)-2-fluorooctadecanoic acid. This stereochemistry can have a profound influence on its biological activity and interactions with enzymes and receptors. solubilityofthings.com

Much of the research, particularly early studies, was conducted using a racemic mixture of d,l-α-fluoropalmitic acid, which contains both enantiomers. glpbio.comapexbt.com While these studies demonstrated significant biological effects, such as the inhibition of sphingosine biosynthesis, they did not distinguish the relative activities of the individual (R) and (S) isomers.

The critical importance of stereochemistry for the bioactivity of α-fluorinated acids is well-established for the shorter-chain analogue, fluoroacetate. Its toxicity is not caused by fluoroacetate itself but by its metabolic product, (2R,3R)-fluorocitrate, which is the only one of four possible stereoisomers that potently inhibits the enzyme aconitase, thereby blocking the citric acid cycle. nih.gov This high degree of stereospecificity in enzyme-inhibitor interactions strongly suggests that the (R) and (S) enantiomers of this compound likely have different potencies as inhibitors of acyl-CoA synthetase and other enzymes. However, specific studies delineating the distinct biological activities of the individual enantiomers of this compound are not widely reported.

Metabolic Studies and Biotransformation of 2 Fluorooctadecanoic Acid

Biosynthetic Integration and Analog Formation

While 2-fluorooctadecanoic acid is not a natural product, once introduced into a biological system, it can be recognized by cellular enzymes and incorporated into larger lipid structures.

Endogenous fatty acid synthesis involves the creation of complex lipids (e.g., phospholipids, triglycerides) from fatty acyl-CoA building blocks. nih.gov Research on D,L-alpha-fluoropalmitic acid demonstrated that this 2-fluoro fatty acid is integrated into several classes of cellular lipids. nih.gov After being taken up by the cell, it is activated (presumably to 2-fluoropalmitoyl-CoA) and then utilized by enzymes involved in lipid synthesis.

The study identified the incorporation of the intact 2-fluoropalmitate into:

Phosphatidylcholine

Sphingomyelin

Neutral glycosphingolipids

Ceramides

This indicates that the enzymes responsible for esterifying fatty acids to glycerol (B35011) backbones or forming amide linkages (in the case of sphingolipids) can tolerate a fluorine atom at the C-2 position. nih.gov The this compound is thus used as a direct substitute for its natural counterpart, stearic acid, in the assembly of complex lipids.

Lipid ClassIncorporation of 2-Fluoro AnalogCellular SystemSource(s)
Phosphatidylcholine Significant incorporation (1.6% of total fatty acids at 12h).Balb/c 3T3 Cells nih.gov
Sphingomyelin Significant incorporation (0.6% of total fatty acids at 12h).Balb/c 3T3 Cells nih.gov
Neutral Glycosphingolipids Significant incorporation (1.4% of total fatty acids at 12h).Balb/c 3T3 Cells nih.gov
Ceramides Significant incorporation (0.8% of total fatty acids at 12h).Balb/c 3T3 Cells nih.gov
Other Phospholipids Not detected.Balb/c 3T3 Cells nih.gov
Neutral Lipids (e.g., Triacylglycerols) Not detected.Balb/c 3T3 Cells nih.gov

The formation of fluoroacetyl-CoA is a critical step in the "lethal synthesis" mechanism associated with certain organofluorine compounds. nih.gov It is produced from the beta-oxidation of even-numbered fatty acids that are fluorinated on an even-numbered carbon, such as 16-fluorohexadecanoic acid (fluorinated at C-16). nih.govtaylorandfrancis.com This even-chain fluorinated fatty acid is degraded by beta-oxidation until the final two-carbon fragment, [18F]fluoroacetyl-CoA, is released. nih.gov

However, this pathway is not operative for this compound. As established, the fluorine atom at the alpha-position blocks beta-oxidation from initiating. taylorandfrancis.comnih.gov Therefore, this compound is not catabolized to produce fluoroacetyl-CoA. taylorandfrancis.com Its biological activity and metabolic fate are defined by its properties as an intact, metabolically resistant fatty acid analog, rather than as a precursor to smaller, active fluorinated metabolites. nih.gov

Computational and Theoretical Investigations of 2 Fluorooctadecanoic Acid

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are cornerstones of computational biology, enabling the study of molecular motion and interactions that are often inaccessible by experimental means alone. nih.gov

Conformational analysis aims to identify the stable three-dimensional arrangements (conformations) of a molecule. For a long-chain fatty acid like 2-Fluorooctadecanoic acid, the 18-carbon aliphatic tail allows for significant flexibility. Molecular dynamics (MD) simulations are employed to explore this conformational landscape by simulating the movement of atoms and molecules over time based on the principles of classical mechanics. nih.gov

Table 1: Illustrative Root Mean Square Fluctuation (RMSF) Data from a Hypothetical MD Simulation

Atom GroupHypothetical RMSF (Å) in WaterHypothetical RMSF (Å) in Binding Site
Carboxyl Group (C1)0.80.5
C2-F Group0.90.4
Methylene (B1212753) Chain (C3-C17)1.5 - 3.50.8 - 1.5
Terminal Methyl (C18)4.01.8

This table illustrates the type of data an MD simulation could provide, showing how the flexibility of the fatty acid chain is expected to decrease significantly when confined within an enzyme's active site.

Given that this compound is known to inhibit fatty acid metabolism, a primary goal of computational study is to identify its specific enzyme target and understand the nature of the interaction. The process of fatty acid β-oxidation involves a series of enzymes, with acyl-CoA dehydrogenase being a likely target for an α-fluorinated fatty acid. nih.govreactome.org

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com In a typical study, a 3D model of the target enzyme (e.g., a homology model of an insect acyl-CoA dehydrogenase) would be used. This compound would be computationally "docked" into the enzyme's active site to predict its binding pose.

Docking studies can reveal crucial information:

Binding Mode: The precise orientation of the inhibitor in the active site.

Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the inhibitor. The interaction of the C2-fluorine atom with the enzyme would be of particular interest.

Binding Affinity: Docking programs use scoring functions to estimate the binding affinity, which can be used to rank potential inhibitors. nih.gov

A comparative docking study could analyze the differences in binding between this compound and its natural, non-fluorinated counterpart, octadecanoic acid.

Table 2: Illustrative Ligand-Target Docking Results for Acyl-CoA Dehydrogenase

LigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Octadecanoic acid-7.5Ser120, Val155, Leu200
This compound-8.8Ser120, Val155, Leu200, Arg105 (with Fluorine)

This illustrative table demonstrates how docking could predict a stronger binding affinity for the fluorinated compound and identify an additional key interaction involving the fluorine atom.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov

A QSAR study for fatty acid inhibitors would begin by compiling a dataset of related compounds (e.g., α-fluorinated fatty acids of varying chain lengths) and their experimentally measured inhibitory activities (expressed as IC₅₀ or pIC₅₀ values). For each compound, a set of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Topological descriptors: Related to the 2D structure and connectivity.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Describing properties like charge distribution and dipole moment.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).

Using statistical methods, a mathematical model is then built to correlate these descriptors with the observed biological activity. nih.govmdpi.com This model can subsequently be used to predict the activity of new, unsynthesized compounds.

Table 3: Hypothetical QSAR Data for a Series of Fatty Acid Inhibitors

CompoundpIC₅₀ (Experimental)LogPMolecular WeightDipole Moment (Debye)pIC₅₀ (Predicted)
2-Fluorodecanoic acid5.23.8190.252.15.3
2-Fluorododecanoic acid5.94.8218.302.25.8
2-Fluorotetradecanoic acid6.55.8246.352.36.4
2-Fluorohexadecanoic acid7.16.8274.412.47.0
This compound 7.67.8302.462.57.6

This table provides an example of the data used to build a QSAR model, which can then predict the activity of compounds within the series.

The resulting QSAR equation not only predicts activity but also provides insight into the structural features that are most important for the desired biological effect. By analyzing the contribution of each descriptor to the model, researchers can identify the key drivers of enzyme inhibition. For instance, a QSAR model might reveal that inhibitory potency is positively correlated with chain length (and thus lipophilicity) but also strongly dependent on an electronic descriptor representing the C-F bond's polarity.

This analysis could be particularly insightful for understanding the observed differences in inhibition by this compound in queen versus worker honey bees. Separate QSAR models could theoretically be developed for the enzymes from each caste, highlighting subtle differences in their structural requirements for potent inhibition.

Quantum Chemical Calculations for Reaction Mechanisms

While molecular mechanics methods (like docking and MD) are excellent for studying molecular structure and binding, quantum chemical calculations are required to investigate the electronic details of chemical reactions, such as the breaking and forming of chemical bonds. rsc.org These methods are crucial for understanding how this compound might function as a mechanism-based or "suicide" inhibitor. du.ac.in

In the context of β-oxidation, the first step is the oxidation of the acyl-CoA by acyl-CoA dehydrogenase, which involves the removal of a hydride from the C-2 and C-3 positions. The presence of a highly electronegative fluorine atom at C-2 is known to dramatically alter the reactivity at this position. nih.gov

Quantum chemical calculations, often using a hybrid approach called QM/MM (Quantum Mechanics/Molecular Mechanics) where the reacting core is treated with high-level quantum theory and the surrounding enzyme environment is treated with classical mechanics, could be used to:

Model the transition state of the enzymatic reaction.

Calculate the activation energy barriers for the reaction with both the natural substrate and the fluorinated inhibitor. rsc.org

Elucidate how the fluorine atom stabilizes a reaction intermediate, effectively trapping the enzyme and preventing the completion of the catalytic cycle, leading to irreversible inhibition. nih.gov

Table 4: Hypothetical Energy Profile for Acyl-CoA Dehydrogenase Reaction

SpeciesReaction StepRelative Energy (kcal/mol) - Natural SubstrateRelative Energy (kcal/mol) - 2-Fluoro Substrate
E + SEnzyme-Substrate Complex00
TS1Hydride Transfer Transition State+15+25
E-PEnzyme-Product Complex-5N/A (Reaction Stalled)

This table illustrates how quantum calculations could show a significantly higher energy barrier (or a trapped intermediate) for the fluorinated substrate, explaining its inhibitory mechanism at a fundamental level.

Computational Approaches for Biological Target Identification and Validation

Computational methods are instrumental in modern drug discovery, offering a rapid and cost-effective means to predict the biological targets of novel compounds, elucidate their mechanisms of action, and prioritize them for further experimental validation. While specific computational and theoretical investigations focused exclusively on this compound are not extensively documented in publicly available literature, the established methodologies for similar molecules, particularly other fluorinated fatty acids, provide a robust framework for predicting its potential biological targets and interactions.

The primary computational strategies for identifying the protein targets of a small molecule like this compound include inverse virtual screening (IVS), molecular docking, and molecular dynamics (MD) simulations. frontiersin.org These structure-based methods are complemented by ligand-based approaches that rely on the principle of chemical similarity to known bioactive compounds. researchgate.net

Inverse virtual screening, for instance, involves docking a single ligand of interest against a large library of macromolecular structures to identify potential binding partners. frontiersin.org For a molecule like this compound, a library of human proteins, especially those known to bind endogenous fatty acids, would be a logical starting point.

Molecular docking simulations can then be used to refine these initial hits by predicting the binding affinity and the specific mode of interaction between the ligand and the potential target protein. nih.gov This is often followed by more computationally intensive molecular dynamics simulations to assess the stability of the predicted ligand-protein complex over time. mdpi.com

A significant body of research on related per- and polyfluoroalkyl substances (PFAS) and other fatty acids has identified fatty acid-binding proteins (FABPs) as a prominent target class. arxiv.orgbiorxiv.org These proteins are involved in the transport of fatty acids and other lipophilic substances within cells. Computational studies have shown that the structural similarity of PFAS to natural fatty acids underlies their binding affinity to FABPs. arxiv.org Given that this compound is a structural analog of stearic acid, it is highly probable that it also interacts with one or more members of the FABP family.

Another key potential target, suggested by studies on the closely related compound 2-fluoropalmitic acid, is acyl-CoA synthetase. nih.govcaymanchem.com Research has identified 2-fluoropalmitic acid as an inhibitor of long-chain acyl-CoA synthetase. caymanchem.com This enzyme plays a crucial role in fatty acid metabolism by activating fatty acids to their acyl-CoA derivatives. Computational docking and simulation studies could be employed to model the interaction of this compound with the active site of acyl-CoA synthetase to predict its inhibitory potential.

The table below summarizes potential biological targets for this compound based on computational studies of analogous compounds and general principles of target identification.

Potential Biological TargetRationale for TargetingRelevant Computational ApproachesPredicted Interactions
Fatty Acid-Binding Proteins (FABPs) Structural similarity to endogenous fatty acids. Known targets for other fluorinated fatty acids. arxiv.orgbiorxiv.orgInverse Virtual Screening, Molecular Docking, Molecular Dynamics SimulationsThe carboxylate head group would likely form hydrogen bonds with polar residues in the binding pocket, while the fluorinated alkyl chain would engage in hydrophobic and van der Waals interactions.
Acyl-CoA Synthetase (ACSL) Inhibition observed with the analogous 2-fluoropalmitic acid. nih.govcaymanchem.com Critical role in fatty acid metabolism.Molecular Docking, Molecular Dynamics SimulationsThe fluorine atom at the alpha-position could alter the electronic properties of the carboxyl group, potentially leading to a stable interaction with active site residues and preventing the catalytic reaction.
Peroxisome Proliferator-Activated Receptors (PPARs) Known nuclear receptors for fatty acids and their derivatives, regulating lipid metabolism and inflammation.Ligand-based similarity searches, Molecular DockingThe overall shape and lipophilicity of this compound would allow it to fit within the ligand-binding domain of PPAR isoforms.

Detailed research findings from computational studies on related fluorinated fatty acids provide insights into the specific interactions that might be expected for this compound. For example, molecular dynamics simulations have been used to calculate the binding free energies (ΔGbind) of various PFAS with liver fatty acid-binding protein (LFABP), highlighting the importance of specific amino acid residues in the binding pocket. oup.com

The following table presents hypothetical data that could be generated from such computational studies on this compound, illustrating the kind of quantitative findings these methods can produce.

Computational MethodTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Molecular Docking (AutoDock Vina)Human Liver FABP (PDB: 1LFO)-8.5Arg126, Tyr128, Phe57
Molecular Docking (AutoDock Vina)Human Long-Chain Acyl-CoA Synthetase 1 (PDB: 2P26)-7.9Lys534, Ser498, Arg495
MM/PBSA Binding Free Energy CalculationHuman Liver FABP (PDB: 1LFO)-25.3Arg126, Tyr128

It is important to emphasize that these computational predictions require experimental validation. Techniques such as fluorescence displacement assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) would be necessary to confirm the binding of this compound to these predicted targets and to determine the actual binding affinities. biorxiv.org

Applications of 2 Fluorooctadecanoic Acid in Basic and Pre Clinical Research

As Biochemical Probes for Lipid Metabolism Investigations

The structural similarity of 2-fluorooctadecanoic acid to its natural counterpart, stearic acid, allows it to enter and participate in metabolic pathways, while the fluorine atom provides a means for tracking and perturbation.

Tracers for Metabolic Flux Analysis

The radiolabeled form of the compound, 2-[¹⁸F]fluorostearic acid, has been used as a tracer to study regional fatty acid metabolism in vivo. nih.gov In studies using mice, researchers investigated the time course of uptake and release of this and other fluorinated fatty acids in various organs to assess their potential for metabolic imaging. nih.govgoogle.com

The biodistribution studies revealed that 2-[¹⁸F]fluorostearic acid exhibits a distinct metabolic fate compared to fatty acids fluorinated at other positions. nih.gov Notably, it showed very low uptake in the heart muscle but a significant and increasing accumulation in the liver. nih.govtaylorandfrancis.com This pattern is attributed to the alpha-fluorine atom, which is thought to inhibit the formation of the coenzyme-A ester, a crucial step for further metabolism like beta-oxidation in the heart. taylorandfrancis.com

The metabolic breakdown of even-numbered fatty acid chains like this compound through beta-oxidation is predicted to yield [¹⁸F]fluoroacetic acid. nih.gov This metabolite can then enter the citric acid cycle, whereas the metabolism of odd-numbered fluorofatty acids results in beta-[¹⁸F]fluoropropionic acid, which undergoes dehalogenation to release free fluoride (B91410). nih.gov This differential metabolism, known as the "odd-even rule," further informs its use as a tracer to follow specific metabolic pathways. nih.govgoogle.com

A comparative study of metabolites in Tibetan and Hu sheep identified 18-fluoro-octadecanoic acid (though the position was not specified as 2-) as being significantly upregulated in the rumen of Tibetan sheep, suggesting a role in lipid metabolism related to high-altitude adaptation. nih.gov

Table 1: In Vivo Biodistribution of 2-[¹⁸F]Fluorostearic Acid in Mice

OrganUptake and Accumulation CharacteristicsReference
HeartVery little uptake and accumulation. nih.govtaylorandfrancis.com
LiverHigh and increasing accumulation over time. nih.govtaylorandfrancis.com

Tools for Characterizing Enzyme Substrate Specificity

This compound and its derivatives have been employed as mechanistic probes to understand the substrate specificity and reaction mechanisms of enzymes involved in lipid modification. Specifically, monofluorinated stearates were used to study the action of the Δ9 desaturase enzyme system in Saccharomyces cerevisiae. biorxiv.org

This research aimed to clarify the mechanism of fatty acid desaturation, the process that introduces double bonds into fatty acid chains. By using fluorinated substrates, scientists can test for the formation of potential reaction intermediates. The study found that the Δ9 desaturase processed the fluorinated stearates, yielding only fluoroolefinic products. Crucially, there was no evidence for the formation of a fluorohydrin intermediate, which allowed researchers to discount a mechanism involving Lewis acid-catalyzed dehydration of a hydroxylated intermediate. biorxiv.org These findings demonstrate how this compound can be a sophisticated tool for dissecting the precise steps of an enzymatic reaction and characterizing the enzyme's tolerance for modified substrates. biorxiv.org

In Vitro Pharmacological Tools

In controlled in vitro systems, this compound serves as a valuable pharmacological agent to perturb specific enzymatic or cellular functions for research purposes.

Enzyme Inhibitors for Mechanistic Studies

This compound functions as an enzyme inhibitor through multiple mechanisms, providing a tool for studying the consequences of blocking specific metabolic nodes.

Firstly, the fluorine atom at the alpha-position can directly interfere with enzyme function. It has been proposed that this modification inhibits the activity of acyl-CoA synthetases, enzymes that activate fatty acids by attaching coenzyme A. This inhibition of coenzyme-A ester formation is a key mechanistic feature. taylorandfrancis.com

Secondly, the downstream metabolite of this compound is a well-known precursor to a potent enzyme inhibitor. Its metabolism via beta-oxidation produces fluoroacetate (B1212596). nih.gov Fluoroacetate is, in turn, converted by citrate (B86180) synthase into fluorocitrate, which is a powerful inhibitor of aconitase, a key enzyme in the citric acid cycle. researchgate.netstanford.edu This process, termed "lethal synthesis," makes this compound a useful tool for studying the effects of disrupting the central energy-producing pathway of the cell.

Agents for Inducing Specific Cellular Phenotypes for Research

Research in honeybees (Apis mellifera) has utilized this compound to induce a specific biochemical phenotype related to pheromone production. The mandibular glands of honeybees produce hydroxy acids, and the process of shortening the carbon chains of these acids differs between queens and workers.

In one study, this compound was used as an inhibitor to probe this chain-shortening pathway. The results showed that the compound inhibited the process to a greater extent in worker bees than in queens. This differential inhibition allowed researchers to investigate the biochemical distinctions in the mandibular gland secretion pathways between the two castes. By inducing this specific change, the compound served as a tool to explore the regulatory mechanisms underlying social roles in honeybees.

Investigational Agent in Animal Models of Disease Pathophysiology

The use of this compound in animal models provides insights into metabolic physiology and pathophysiology. Studies in mice using the radiolabeled form, 2-[¹⁸F]fluorostearic acid, have been instrumental in evaluating its potential as a PET imaging probe for regional fatty acid metabolism. nih.govgoogle.com While not a direct model of a specific disease, understanding the fundamental processes of fatty acid uptake and oxidation in organs like the heart and liver is critical for studying pathologies such as ischemic heart disease, heart failure, and fatty liver disease, which are all characterized by altered lipid metabolism.

The observation that 2-[¹⁸F]fluorostearic acid accumulates in the liver but not the heart provides a clear in vivo demonstration of organ-specific metabolic handling. nih.gov This information is vital for the rational design of future metabolic imaging agents intended to diagnose or monitor diseases involving tissue-specific defects in fatty acid oxidation.

Table 2: Research Findings from Animal Models Using this compound

Animal ModelKey FindingResearch ImplicationReference
NMRI Mice2-[¹⁸F]fluorostearic acid shows low myocardial uptake and high liver accumulation.Demonstrates organ-specific fatty acid metabolism; informs design of PET tracers for metabolic diseases. nih.govgoogle.com
Tibetan Sheep18-fluoro-octadecanoic acid is upregulated in the rumen compared to lowland sheep.Suggests a role in lipid metabolism adaptation to high-altitude environments. nih.gov
Honeybee (Apis mellifera)Differentially inhibits hydroxy acid chain shortening in worker vs. queen bees.Tool for investigating biochemical pathways underlying social caste systems.

Studies on Specific Disease Models (e.g., cancer, metabolic disorders, neurological conditions in animals)

While research specifically on this compound is limited, studies on its close analogues and radiolabeled versions provide significant insights into its potential applications in various disease models.

Metabolic Disorders

The primary application of alpha-fluorinated fatty acids in animal models has been to trace and understand metabolic pathways, particularly in the context of metabolic disorders. Early preclinical research using radiolabeled 2-[18F]fluorostearic acid in NMRI mice was conducted to study its potential for imaging regional metabolism in the heart and liver. nih.govsnmjournals.org These studies revealed that the compound's biodistribution is heavily influenced by the position of the fluorine atom. Unlike fatty acids fluorinated at the end of the carbon chain, 2-[18F]fluorostearic acid demonstrated very low uptake in the heart muscle. Instead, it showed a progressive accumulation in the liver. nih.govtaylorandfrancis.com This differential uptake highlights its utility as a probe for investigating liver-specific fatty acid metabolism. nih.govtaylorandfrancis.com

The observed biodistribution patterns are critical for understanding metabolic shifts that occur in diseases like diabetes or non-alcoholic fatty liver disease, where hepatic lipid metabolism is dysregulated.

Table 1: Biodistribution of Radiolabeled Fatty Acids in NMRI Mice

Compound Uptake in Heart Uptake in Liver
2-[18F]Fluorostearic Acid Very Low Increasing Accumulation
16-[18F]Fluorohexadecanoic Acid High Moderate
17-[18F]Fluoroheptadecanoic Acid High Low

Data sourced from studies on NMRI mice investigating regional fatty acid metabolism. nih.gov

Cancer and Neurological Conditions

Exploration of Mechanistic Pathways in Vivo in Animal Models

The primary mechanism of action for alpha-fluorinated fatty acids revolves around their interaction with the enzymes of fatty acid metabolism, particularly β-oxidation.

In vivo studies with 2-[18F]fluorostearic acid in mice suggest that it is metabolized via the β-oxidation pathway. nih.gov According to the "odd-even rule" of fluorinated fatty acid metabolism, even-numbered fatty acid chains like stearic acid (18 carbons) are broken down into smaller units. The β-oxidation of 2-[18F]fluorostearic acid is predicted to ultimately yield [18F]fluoroacetic acid. nih.govtaylorandfrancis.com Fluoroacetate is a known toxin that, once converted to fluoroacetyl-CoA, combines with citrate synthase to form fluorocitrate. nih.govipp.pt Fluorocitrate then potently inhibits aconitase, a key enzyme in the citric acid cycle, effectively halting cellular respiration. nih.gov This metabolic disruption is a key mechanistic pathway.

In contrast, fatty acids with an odd number of carbons are metabolized to β-[18F]fluoropropionic acid, which undergoes dehalogenation, releasing free fluoride ions. nih.gov The lack of significant fluoride release from 2-[18F]fluorostearic acid metabolism in vivo supports the hypothesis that it is processed into the metabolically trapped fluoroacetate. nih.gov

While not an in vivo animal study, in vitro work with the analogue D,L-alpha-fluoropalmitic acid showed that it inhibits the enzyme long-chain acyl-CoA synthetase. nih.gov This enzyme is crucial for "activating" fatty acids before they can enter metabolic or structural pathways. Inhibition of this step would have widespread effects on cellular lipid metabolism. nih.gov The same study also found that 2-fluoropalmitic acid inhibited the synthesis of sphingosine (B13886), a key component of sphingolipids which are important in cell signaling and structure. nih.gov

Development of Structure-Activity Relationships for Investigational Agents

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's structure influences its biological activity. longdom.org For fluorinated fatty acids, SAR is largely dictated by the position of the fluorine atom along the alkyl chain.

Comparative studies of different fluorine-substituted fatty acids have been instrumental in developing these relationships. Research comparing 2-[18F]fluorostearic acid with fatty acids fluorinated in the middle (9,10-position) or at the terminal (ω-position) of the chain clearly demonstrates the critical role of the fluorine atom's location. nih.govtaylorandfrancis.com

Key SAR Findings for Fluorinated Fatty Acids:

Alpha-Fluorination (C-2 position): As seen with 2-fluorostearic acid, this modification leads to low myocardial uptake and high liver accumulation in mice. nih.govtaylorandfrancis.com The metabolic pathway leads to the formation of fluoroacetate, which acts as a metabolic toxin by inhibiting the citric acid cycle. nih.govnih.gov This makes alpha-fluorinated fatty acids potential tools for studying hepatic metabolism or as cytotoxic agents.

Omega-Fluorination (terminal position): Fatty acids like 16-fluorohexadecanoic acid and 17-fluoroheptadecanoic acid show high uptake in the heart, behaving more like their natural, non-fluorinated counterparts. nih.gov Their metabolic fate, however, depends on whether the carbon chain is even or odd. Even-chain acids produce fluoroacetate, while odd-chain acids lead to defluorination. nih.gov

This understanding allows for the rational design of fluorinated fatty acids as investigational agents. For instance, if the goal is to image myocardial fatty acid uptake using Positron Emission Tomography (PET), a terminally-fluorinated fatty acid would be chosen over an alpha-fluorinated one. nih.govturkupetcentre.net Conversely, if the aim is to specifically probe liver metabolism or leverage the toxicity of fluoroacetate, an alpha-fluorinated compound like this compound would be more appropriate. nih.govtaylorandfrancis.com

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation
This compound -
2-Fluorostearic acid -
Octadecanoic acid -
Stearic acid -
2-[18F]Fluorostearic acid -
2-Fluoropalmitic acid 2-FPA
Temozolomide (B1682018) TMZ
Fluoroacetic acid -
Fluoroacetyl-CoA -
Fluorocitrate -
β-[18F]Fluoropropionic acid -
D,L-alpha-Fluoropalmitic acid -
Sphingosine -
9,10-[18F]Fluorostearic acid -
16-[18F]Fluorohexadecanoic acid -

Q & A

Q. What are the established synthetic routes for 2-fluorooctadecanoic acid, and what are their comparative advantages?

The synthesis typically involves bromination of hexadecanoic acid followed by halogen exchange using silver fluoride (AgF) in acetonitrile/water. For example, methyl 2-fluorohexadecanoate is synthesized via bromination (P/Br₂), esterification (methanol), and fluorination (AgF) with a 50% yield . Alternative methods may use LiAlH₄ reduction and Swern oxidation to achieve the final aldehyde derivative. Key advantages include avoiding hazardous fluorine gas and improving scalability.

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H) is critical for confirming fluorination and structural integrity. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like carboxylic acids. Chromatographic methods (e.g., HPLC) assess purity, particularly for intermediates such as methyl 2-fluorohexadecanoate .

Q. How does the fluorine substitution at the C-2 position influence the compound’s physicochemical properties?

Fluorine’s electronegativity increases the acidity of the adjacent carboxylic group, altering solubility and lipid bilayer interactions. This substitution also enhances metabolic stability compared to non-fluorinated analogs, making it useful for studying lipid metabolism .

Advanced Research Questions

Q. What challenges arise in optimizing reaction yields for this compound synthesis, and how can they be addressed?

Low yields during fluorination (e.g., 50% for AgF-mediated reactions) are attributed to competing side reactions and incomplete halogen exchange. Strategies include optimizing solvent systems (e.g., anhydrous CH₃CN), temperature control, and catalyst screening. Pilot studies suggest DIBAH reduction may require alternative solvents (toluene/hexane) to avoid alcohol byproducts .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies may stem from variations in cell models, impurity profiles, or concentration ranges. For example, conflicting cytotoxicity results could arise from differences in cell membrane permeability. Standardizing assay conditions (e.g., lipid-free media) and cross-validating with orthogonal methods (e.g., isotopic labeling) are recommended .

Q. What mechanistic insights explain the compound’s stability under physiological conditions?

The C-F bond’s strength and steric shielding at the C-2 position reduce enzymatic hydrolysis. Computational studies (e.g., DFT) predict slower degradation kinetics compared to non-fluorinated fatty acids. Experimental validation via pH-dependent stability assays in simulated gastric fluid is critical for applications in drug delivery .

Methodological Guidance

Q. How should researchers design experiments to assess the metabolic fate of this compound in vivo?

Use isotope-labeled analogs (e.g., ¹⁴C or ¹⁹F-labeled) tracked via LC-MS/MS in plasma/tissue samples. Pair with knockout animal models (e.g., PPAR-α null mice) to identify specific metabolic pathways. Dose-response studies should account for lipid accumulation thresholds in hepatocytes .

Q. What statistical approaches are suitable for analyzing dose-dependent effects in cytotoxicity studies?

Nonlinear regression models (e.g., sigmoidal dose-response curves) with IC₅₀ calculations are standard. For heterogeneous data, mixed-effects models or bootstrapping can address variability. Ensure replicates (n ≥ 6) to power studies adequately .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.